molecular formula C14H15F3O3 B1327893 Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate CAS No. 898777-75-8

Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate

Cat. No.: B1327893
CAS No.: 898777-75-8
M. Wt: 288.26 g/mol
InChI Key: VHEJHSFDYVEWJV-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate is an organic compound with the molecular formula C14H15F3O3. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a valerate ester. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate typically involves the esterification of 5-oxo-5-(3-trifluoromethylphenyl)valeric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 5-oxo-5-(3-trifluoromethylphenyl)valeric acid.

    Reduction: Formation of 5-hydroxy-5-(3-trifluoromethylphenyl)valerate.

    Substitution: Formation of substituted valerate derivatives.

Scientific Research Applications

Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate can be compared with other similar compounds, such as:

    Ethyl 5-oxo-5-phenylvalerate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate: The position of the trifluoromethyl group on the phenyl ring can influence the compound’s reactivity and interactions.

The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly impact the compound’s chemical stability, lipophilicity, and biological activity.

Properties

IUPAC Name

ethyl 5-oxo-5-[3-(trifluoromethyl)phenyl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O3/c1-2-20-13(19)8-4-7-12(18)10-5-3-6-11(9-10)14(15,16)17/h3,5-6,9H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEJHSFDYVEWJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645733
Record name Ethyl 5-oxo-5-[3-(trifluoromethyl)phenyl]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-75-8
Record name Ethyl δ-oxo-3-(trifluoromethyl)benzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxo-5-[3-(trifluoromethyl)phenyl]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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